PF-5006739

Catalog No.
S539276
CAS No.
1293395-67-1
M.F
C22H22FN7O
M. Wt
419.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-5006739

CAS Number

1293395-67-1

Product Name

PF-5006739

IUPAC Name

4-[5-(4-fluorophenyl)-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]imidazol-4-yl]pyrimidin-2-amine

Molecular Formula

C22H22FN7O

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C22H22FN7O/c23-16-3-1-15(2-4-16)20-21(19-5-9-25-22(24)27-19)30(14-26-20)18-6-10-29(11-7-18)13-17-8-12-31-28-17/h1-5,8-9,12,14,18H,6-7,10-11,13H2,(H2,24,25,27)

InChI Key

XPWHRQHBPRSUAW-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5

Solubility

Soluble in DMSO

Synonyms

PF-5006739; PF 5006739; PF5006739.

Canonical SMILES

C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5

Description

The exact mass of the compound 4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine is 419.187 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Medicinal Chemistry

4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine (PubChem CID: 51353555) possesses a complex structure with various functional groups that could potentially interact with biological targets. Research in medicinal chemistry might explore this molecule's potential as a lead compound for drug discovery. The specific functionalities, such as the imidazole and pyrimidine rings, are known to be present in many bioactive molecules . Studies could involve synthesizing and testing analogs of this compound to identify variants with desired pharmacological properties.

Target Identification

PF-5006739 is a small molecule compound identified as a potent inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε). It has demonstrated significant inhibitory potency, with IC50 values of 3.9 nM for CK1δ and 17 nM for CK1ε, indicating its effectiveness in modulating these kinases' activities in various biological contexts . This compound is particularly notable for its role in mediating circadian rhythm phase-delaying effects, making it a candidate for research into sleep disorders and other circadian-related conditions .

PF-5006739 primarily functions through the inhibition of CK1δ and CK1ε, which are serine/threonine kinases involved in various signaling pathways. The inhibition mechanism involves binding to the ATP-binding site of these kinases, thereby preventing their phosphorylation activity. This interaction can lead to altered downstream signaling pathways that are critical for cellular processes such as circadian rhythm regulation and drug-seeking behavior attenuation .

The biological activity of PF-5006739 is closely linked to its role as a CK1δ/ε inhibitor. Research has shown that this compound can influence circadian rhythms by delaying the phase of these rhythms in vivo, indicating its potential utility in treating disorders related to circadian misalignment . Additionally, studies have suggested that PF-5006739 may attenuate opioid drug-seeking behavior, highlighting its possible applications in addiction therapy .

The synthesis of PF-5006739 involves multiple steps typical of small molecule drug development. While specific synthetic routes are proprietary and not extensively detailed in public literature, compounds of this nature are often synthesized through techniques such as:

  • Condensation Reactions: Combining various chemical precursors under specific conditions to form the desired product.
  • Purification Techniques: Utilizing chromatography methods to isolate and purify the final compound from reaction mixtures.

The synthesis must ensure high purity and yield to be effective for biological testing.

PF-5006739 has several promising applications in biomedical research:

  • Circadian Rhythm Research: Its ability to modulate circadian rhythms makes it a valuable tool for studying sleep disorders and related conditions.
  • Addiction Studies: The compound's effects on opioid-seeking behavior suggest potential applications in addiction treatment strategies.
  • Cancer Research: Given the role of CK1 kinases in cell proliferation and survival, PF-5006739 may also be explored for its anticancer properties.

Interaction studies involving PF-5006739 have primarily focused on its relationship with CK1δ and CK1ε. These studies have demonstrated that PF-5006739 effectively alters the activity of these kinases, impacting various signaling pathways associated with circadian rhythms and addiction behaviors. Additionally, further research is needed to explore potential interactions with other cellular proteins and pathways that could elucidate additional therapeutic targets.

Several compounds share structural or functional similarities with PF-5006739, particularly those targeting casein kinases or involved in circadian rhythm modulation. Here are some notable examples:

Compound NameTarget Kinase(s)IC50 Values (nM)Unique Features
PF-670462CK1δ5.0Selective for CK1δ
D4476CK1δ10Induces apoptosis in cancer cells
IC261CK1δ30Non-selective; affects multiple kinases
SR-3029CK1δ/ε15Inhibits both CK1 isoforms

PF-5006739 stands out due to its higher potency against both CK1δ and CK1ε compared to other inhibitors like D4476 and SR-3029. Its dual inhibition capability makes it particularly unique among similar compounds, offering broader therapeutic potential in both circadian rhythm modulation and addiction treatment .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

419.18698651 g/mol

Monoisotopic Mass

419.18698651 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-{4-(4-fluorophenyl)-1-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-1H-imidazol-5-yl}pyrimidin-2-amine

Dates

Modify: 2023-08-15
1: Cunningham PS, Ahern SA, Smith LC, da Silva Santos CS, Wager TT, Bechtold DA.
2: Wager TT, Chandrasekaran RY, Bradley J, Rubitski D, Berke H, Mente S, Butler

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